1,6-Dibromo-2-naphthol

Description

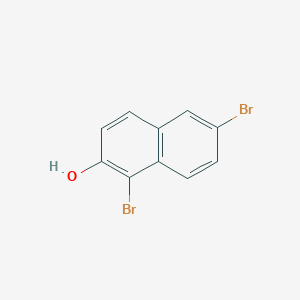

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKESFYLPKHQOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075100 | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16239-18-2 | |

| Record name | 1,6-Dibromo-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16239-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthol, 1,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dibromo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S75P5MUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 1,6-Dibromo-2-naphthol

An In-Depth Technical Guide to 1,6-Dibromo-2-naphthol

Abstract

This technical guide provides a comprehensive overview of 1,6-Dibromo-2-naphthol (CAS No. 16239-18-2), a key organobromine compound derived from naphthalene. It serves as a critical intermediate in advanced organic synthesis, most notably in the production of valuable pharmaceutical precursors. This document details the compound's chemical identity, physicochemical properties, established synthesis and purification protocols, and spectroscopic characterization data. Furthermore, it explores the molecule's inherent reactivity, driven by its functional groups, and outlines its principal applications, including its reduction to 6-Bromo-2-naphthol. Safety, handling, and disposal considerations are also addressed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile synthetic building block.

Introduction

1,6-Dibromo-2-naphthol is a substituted naphthalenol characterized by a naphthalene core functionalized with a hydroxyl group at the C2 position and bromine atoms at the C1 and C6 positions.[1] This specific substitution pattern imparts a unique reactivity profile, making it a compound of significant interest in synthetic chemistry. While not an end-product itself, its role as a precursor is pivotal. The strategic placement of the bromine atoms allows for selective downstream functionalization. The C1 bromine, being ortho to the hydroxyl group, is sterically hindered and activated, making it susceptible to reductive dehalogenation. This selective reactivity is expertly exploited in the synthesis of 6-bromo-2-naphthol, a crucial intermediate for several active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2] Understanding the properties and synthesis of 1,6-Dibromo-2-naphthol is therefore fundamental for chemists working on these important therapeutic agents.

Chemical Identity and Structure

Clarity in chemical identification is paramount for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for 1,6-Dibromo-2-naphthol.

| Identifier | Value | Source(s) |

| CAS Number | 16239-18-2 | [3][4][5] |

| IUPAC Name | 1,6-dibromonaphthalen-2-ol | [5] |

| Molecular Formula | C₁₀H₆Br₂O | [3][4][5] |

| Molecular Weight | 301.96 g/mol | [4][6] |

| InChI Key | VKESFYLPKHQOOA-UHFFFAOYSA-N | [7][8] |

| SMILES | C1=CC2=C(C=CC(=C2Br)O)C=C1Br | [5][7] |

| Synonyms | 1,6-Dibromo-2-naphthalenol, 1,6-Dibromo-β-naphthol, 2-Hydroxy-1,6-dibromonaphthalene | [5][6][9] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. 1,6-Dibromo-2-naphthol is typically a solid at room temperature, appearing as a crystalline powder ranging in color from very pale yellow to pink or light brown.[3][4][10]

| Property | Value | Source(s) |

| Appearance | Very Pale Yellow to Pink/Light Brown Crystalline Powder | [3][4][10] |

| Melting Point | 105-107 °C (lit.) | [4][8][10] |

| Boiling Point | 368.5 ± 22.0 °C (Predicted) | [4][10] |

| Density | ~1.752 g/cm³ (Rough Estimate) | [4][10] |

| pKa | 6.94 ± 0.50 (Predicted) | [6][10] |

| Flash Point | 176.6 °C | [4] |

| Storage | Sealed in dry, Room Temperature | [6][10] |

The hydroxyl group imparts some polarity, influencing its solubility. While sparingly soluble in water, it exhibits greater solubility in organic solvents, a property leveraged during its synthesis and purification.[1]

Synthesis and Mechanistic Considerations

The primary route for synthesizing 1,6-Dibromo-2-naphthol is the direct bromination of 2-naphthol (β-naphthol). This reaction is an electrophilic aromatic substitution, where the hydroxyl group strongly activates the naphthalene ring, directing substitution to the ortho and para positions.

Causality in Experimental Design

The choice of solvent and temperature is critical for achieving high selectivity and yield. The reaction is often performed in halogenated solvents or acetic acid.[11][12] A patent for an improved process specifies a temperature range of 40°C to 60°C.[11] This temperature control is a key experimental choice:

-

Below 40°C: The rate of dibromination is impractically slow.

-

Above 60°C: The formation of undesirable polymeric by-products increases, complicating purification and reducing yield.[11]

The reaction proceeds by the addition of elemental bromine to a solution of 2-naphthol. The stoichiometry is controlled to favor the dibrominated product over mono- or tri-brominated species.

Caption: Experimental workflow for the synthesis of 1,6-Dibromo-2-naphthol.

Protocol: Synthesis of 1,6-Dibromo-2-naphthol

This protocol is adapted from established industrial processes.[2][11]

-

Preparation: In a well-ventilated fume hood, charge a reaction vessel with 2-naphthol and a suitable organic solvent (e.g., glacial acetic acid or a halogenated solvent like perchloroethylene).[11][12]

-

Heating: Heat the resulting solution to approximately 40°C with stirring.

-

Bromine Addition: Slowly add a stoichiometric amount of elemental bromine (Br₂) dropwise over a period of 2 to 4 hours, maintaining the temperature between 40°C and 60°C.[11] The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which must be scrubbed.

-

Reaction Completion: After the addition is complete, maintain the reaction at temperature for an additional 30-60 minutes to ensure full conversion.

-

Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If necessary, pour the mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with water to remove residual acid. The crude 1,6-Dibromo-2-naphthol can be further purified by recrystallization from a suitable solvent like ethanol or a benzene/petroleum ether mixture.[13]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following spectroscopic data are characteristic of 1,6-Dibromo-2-naphthol.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons. Data is available for spectra run in CDCl₃.[7] The signals will be split according to their coupling with neighboring protons, and their chemical shifts will be influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the carbon atoms of the naphthalene ring, with chemical shifts confirming the substitution pattern.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions in the aromatic region (approx. 1500-1600 cm⁻¹) and C-Br stretching frequencies (typically below 700 cm⁻¹) will also be present.[5][15]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). The molecular ion peak (M⁺) will appear as a cluster around m/z 300, 302, and 304 in a ~1:2:1 intensity ratio.[5][16]

Chemical Reactivity and Key Applications

The reactivity of 1,6-Dibromo-2-naphthol is dominated by its three functional components: the phenolic hydroxyl group, the activated aromatic ring, and the two bromine substituents. Its primary and most valuable application is as an intermediate in the synthesis of 6-bromo-2-naphthol.[2][17]

Selective Reduction to 6-Bromo-2-naphthol

The bromine atom at the C1 position is more labile and susceptible to reduction than the bromine at the C6 position. This selective dehalogenation is typically achieved using a reducing agent like tin (Sn) metal in the presence of hydrochloric acid (HCl).[17][18]

Sources

- 1. CAS 16239-18-2: 1,6-Dibromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 2. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 3. labproinc.com [labproinc.com]

- 4. chembk.com [chembk.com]

- 5. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,6-Dibromo-2-naphthol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 1,6-Dibromo-2-naphthol(16239-18-2) 1H NMR [m.chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 1,6-Dibromo-2-naphthol CAS#: 16239-18-2 [m.chemicalbook.com]

- 11. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 6-Bromo-2-naphthol | 15231-91-1 [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Dibromo-beta-naphthol [webbook.nist.gov]

- 16. 2,4-Dibromo-1-naphthol [webbook.nist.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. prepchem.com [prepchem.com]

Introduction: The Strategic Importance of 1,6-Dibromo-2-naphthol

An In-Depth Technical Guide to 1,6-Dibromo-2-naphthol (CAS 16239-18-2) for Researchers and Drug Development Professionals

1,6-Dibromo-2-naphthol is a halogenated aromatic compound featuring a naphthalene core substituted with two bromine atoms and a hydroxyl group.[1] While not an end-product itself, it serves as a pivotal synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] Its value lies in the differential reactivity of its two bromine substituents, allowing for regioselective transformations. Specifically, the bromine at the 1-position is susceptible to selective removal, providing a clean and efficient route to 6-bromo-2-naphthol, a crucial building block for various bioactive compounds and liquid crystal materials.[4][5] This guide offers a comprehensive overview of its synthesis, properties, reactivity, and applications, providing the technical insights necessary for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

1,6-Dibromo-2-naphthol is typically a pink to light brown crystalline powder at room temperature.[6][7] Its core structure consists of a planar naphthalene ring system, which facilitates intermolecular interactions such as π–π stacking.[8] The presence of the hydroxyl group imparts polarity and allows for hydrogen bonding, while the bromine atoms enhance its reactivity in certain substitution and coupling reactions.[1][8]

| Property | Value | Source(s) |

| CAS Number | 16239-18-2 | [6] |

| Molecular Formula | C₁₀H₆Br₂O | [9] |

| Molecular Weight | 301.96 g/mol | [7] |

| IUPAC Name | 1,6-dibromonaphthalen-2-ol | [7] |

| Melting Point | 105-107 °C | [6][9][10] |

| Boiling Point | 368.5±22.0 °C (Predicted) | [6] |

| Appearance | Pink to purple or light brown powder | [6][7] |

| pKa | 6.94±0.50 (Predicted) | [6] |

Synthesis of 1,6-Dibromo-2-naphthol: Regioselective Bromination

The primary and most direct route to 1,6-Dibromo-2-naphthol is the electrophilic bromination of 2-naphthol (also known as β-naphthol). The hydroxyl group of 2-naphthol is a powerful activating group, directing electrophilic substitution primarily to the ortho (position 1) and para (position 6, relative to the C1 position) positions. By using two equivalents of bromine, dibromination occurs predictably at these activated sites.

Caption: Synthesis of 1,6-Dibromo-2-naphthol via bromination of 2-naphthol.

Experimental Protocol: Synthesis from 2-Naphthol

This protocol is adapted from established procedures for the bromination of 2-naphthol, which generates 1,6-dibromo-2-naphthol as a key intermediate.[4][5]

Materials:

-

2-Naphthol (1 mole equivalent)

-

Glacial Acetic Acid

-

Bromine (2 mole equivalents)

-

Round-bottomed flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottomed flask, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid. Gentle warming may be required.[4]

-

Bromine Addition: Prepare a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid. Add this solution dropwise to the 2-naphthol solution via a dropping funnel over 15-30 minutes. The reaction is exothermic, and the flask should be shaken or stirred gently throughout the addition.[4]

-

Causality Note: The hydroxyl group of 2-naphthol strongly activates the ring towards electrophilic attack. The first bromine atom adds preferentially at the highly reactive C1 position. The second equivalent of bromine then adds to the next most activated position, C6, resulting in the desired 1,6-disubstituted product. Glacial acetic acid serves as a polar solvent that can solvate the ions formed during the reaction.

-

Reaction Completion: After the addition is complete, the mixture contains the intermediate 1,6-dibromo-2-naphthol. This product is often not isolated but is directly used in the subsequent reduction step to form 6-bromo-2-naphthol.[4][11] An improved, patented method involves carrying out the bromination in an organic solvent like perchloroethylene at 40-60°C in the presence of a quaternary ammonium catalyst to enhance regioselectivity and minimize by-products.[2]

Spectroscopic and Structural Characterization

Confirmation of the 1,6-dibromo-2-naphthol structure relies on standard analytical techniques.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the remaining aromatic protons, whose chemical shifts and coupling patterns confirm the substitution pattern.[12]

-

¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the ten carbon atoms of the naphthalene ring, with carbons bonded to bromine exhibiting characteristic shifts.[13]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.[7]

-

IR Spectroscopy: The infrared spectrum will display a broad absorption band characteristic of the O-H stretch of the phenolic hydroxyl group and absorptions in the aromatic C-H and C=C stretching regions.[7]

-

X-ray Crystallography: Studies on the methanol monosolvate of 1,6-dibromo-2-naphthol confirm the molecule is nearly planar. The crystal structure is stabilized by O-H···O hydrogen bonds, π–π stacking interactions between naphthalene rings, and Br···Br halogen interactions.[8]

Chemical Reactivity: The Gateway to 6-Substituted Naphthols

The primary utility of 1,6-dibromo-2-naphthol is its role as a precursor to 6-bromo-2-naphthol. This is achieved through the selective reduction (de-bromination) of the bromine atom at the 1-position.

Causality of Selective Reduction: The C1-Br bond is significantly more reactive than the C6-Br bond. This is due to steric hindrance from the adjacent hydroxyl group at C2, which weakens the C1-Br bond and makes it more susceptible to reductive cleavage. This differential reactivity is the cornerstone of its synthetic value.

Caption: Synthetic pathway from 2-Naphthol to advanced pharmaceutical intermediates.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,6-Dibromo-2-naphthol is classified as a hazardous substance. [7]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]Avoid contact with skin, eyes, and clothing.

Conclusion

1,6-Dibromo-2-naphthol (CAS 16239-18-2) is a strategically important chemical intermediate whose value is defined by the differential reactivity of its bromine substituents. Its straightforward, regioselective synthesis from 2-naphthol and its clean, selective reduction to 6-bromo-2-naphthol make it an indispensable building block for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

-

Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. Retrieved from [Link]

-

Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (n.d.). NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr 3. Retrieved from [Link]

-

YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]

- Google Patents. (n.d.). US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds.

-

ChemSynthesis. (n.d.). 1,6-dibromo-2-naphthol. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1,6-Dibromo-2-naphthol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthol, 1,6-dibromo-. Retrieved from [Link]

- Google Patents. (n.d.). EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

XiXisys. (n.d.). GHS rev.9 SDS Word Download CAS: 16239-18-2. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,6-Dibromo-2-naphthol - Optional[13C NMR]. Retrieved from [Link]

-

NIH. (n.d.). 1,6-Dibromonaphthalen-2-ol methanol monosolvate. Retrieved from [Link]

-

LookChem. (n.d.). 1,6-Dibromo-2-naphthol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthol based drugs/bioactive compounds. Retrieved from [Link]

-

BAC Reports. (n.d.). 1,6-Dibromo-2-naphthol (CAS 16239-18-2) Market Research Report 2025. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Reactions of ortho-substituted α,α-dibromoacetophenones with nucleophiles: first examples of combined carbophilic and bromophilic attack on C–Br bonds. Retrieved from [Link]

Sources

- 1. CAS 16239-18-2: 1,6-Dibromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 2. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]

- 3. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,6-Dibromo-2-naphthol CAS#: 16239-18-2 [m.chemicalbook.com]

- 7. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,6-Dibromonaphthalen-2-ol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,6-Dibromo-2-naphthol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. youtube.com [youtube.com]

- 12. 1,6-Dibromo-2-naphthol(16239-18-2) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of 1,6-Dibromo-2-naphthol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Dibromo-2-naphthol (CAS No: 16239-18-2), a key intermediate in organic synthesis. Aimed at researchers, chemists, and quality control professionals, this document details the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The protocols for data acquisition and the logic behind spectral interpretation are presented to ensure structural confirmation and facilitate its use in further applications.

Introduction

1,6-Dibromo-2-naphthol is a substituted naphthalenol derivative. The precise confirmation of its molecular structure is paramount for its application in research and development, particularly in the synthesis of more complex molecules. Spectroscopic analysis provides a definitive, non-destructive method for structural elucidation. This guide synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a complete analytical profile of the target compound.

Molecular Structure and Properties

Structure:

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 1,6-Dibromo-2-naphthol, confirming its elemental composition.

Experimental Protocol: Electron Ionization (EI)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is used.

-

Ionization: The sample is subjected to a standard 70 eV electron beam in the ion source.

-

Analysis: The resulting fragments are separated by a quadrupole mass analyzer.

Data Interpretation

The mass spectrum of 1,6-Dibromo-2-naphthol is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

-

Molecular Ion (M⁺): The spectrum will show a cluster of peaks for the molecular ion.[1]

-

m/z 300: Corresponds to [C₁₀H₆⁷⁹Br₂O]⁺.

-

m/z 302: Corresponds to [C₁₀H₆⁷⁹Br⁸¹BrO]⁺.

-

m/z 304: Corresponds to [C₁₀H₆⁸¹Br₂O]⁺.

-

The relative intensity of these peaks is expected to be in a 1:2:1 ratio, which is a hallmark of a dibrominated compound.[1]

-

Fragmentation Pathway

The primary fragmentation involves the loss of bromine atoms and the carbonyl group.

Caption: Proposed EI-MS fragmentation of 1,6-Dibromo-2-naphthol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. An air background spectrum is subtracted.

Spectral Data and Interpretation

The IR spectrum confirms the presence of the hydroxyl and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1200 | C-O stretch | Phenol |

| ~600-500 | C-Br stretch | Aryl Bromide |

-

O-H Stretch: A prominent broad absorption band in the region of 3500-3200 cm⁻¹ is definitive for the hydroxyl group, with broadening caused by hydrogen bonding.

-

Aromatic C=C Stretch: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the naphthalene aromatic system.

-

C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of 1,6-Dibromo-2-naphthol is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Standard ¹H and ¹³C{¹H} spectra are recorded.

¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum shows six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.15 | d | ~2.0 | H-5 |

| ~7.80 | d | ~9.0 | H-8 |

| ~7.60 | dd | ~9.0, 2.0 | H-7 |

| ~7.55 | s | - | H-3 |

| ~7.30 | d | ~9.0 | H-4 |

| ~5.50 | s (broad) | - | -OH |

-

Causality of Shifts: The proton at the C-3 position is a singlet as it has no adjacent protons. The protons on the brominated ring (H-5, H-7) are downfield due to the anisotropic effect of the neighboring ring and the electronegativity of bromine. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.

¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbons of the naphthalene core.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-2 | Carbon bearing the electron-donating -OH group. |

| ~135-125 | C-4a, C-8a | Quaternary carbons at the ring junction. |

| ~130-120 | C-4, C-5, C-7, C-8 | Aromatic CH carbons. |

| ~115 | C-3 | Aromatic CH carbon. |

| ~118 | C-6 | Carbon bearing the electron-withdrawing Br atom. |

| ~110 | C-1 | Carbon bearing the electron-withdrawing Br atom. |

-

Substituent Effects: The C-2 carbon attached to the oxygen is significantly deshielded and appears far downfield. Carbons C-1 and C-6, directly bonded to the electronegative bromine atoms, also experience a downfield shift compared to unsubstituted naphthalene.

Conclusion

The collective spectroscopic data from Mass Spectrometry, IR, and NMR provides an unambiguous structural confirmation of 1,6-Dibromo-2-naphthol. The MS data confirms the molecular formula and the presence of two bromine atoms. The IR spectrum verifies the key hydroxyl and aromatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, allowing for the complete assignment of the molecular structure. This validated dataset serves as a reliable reference for quality control and future synthetic applications.

References

-

SpectraBase. (n.d.). 1,6-Dibromo-2-naphthol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthol, 1,6-dibromo-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,6-Dibromo-2-naphthol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemSynthesis. (2025). 1,6-dibromo-2-naphthol. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,6-dibromo-2-naphthol (C10H6Br2O). Retrieved from [Link]

-

J&K Scientific. (n.d.). 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid, 97%. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1,6-Dibromo-2-naphthol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,6-Dibromonaphthalen-2-ol methanol monosolvate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-naphthol. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 1,6-Dibromo-2-hydroxynaphthalene. Retrieved from [Link]

Sources

The Crystalline Architecture of 1,6-Dibromo-2-naphthol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 1,6-Dibromo-2-naphthol in Modern Chemistry

1,6-Dibromo-2-naphthol is a halogenated aromatic compound that serves as a pivotal intermediate in various chemical syntheses. Its structural backbone, a substituted naphthalene ring, is a recurring motif in medicinal chemistry and materials science. Notably, this compound is a precursor in the synthesis of certain pharmaceutically-active agents, including potential antipsychotic medications.[1][2] Furthermore, it has found applications as a peroxidase enhancer in catalyzed oxidation reactions and in the stabilization of two-component systems for chemiluminescent assays.[1]

A thorough understanding of the three-dimensional structure of 1,6-Dibromo-2-naphthol is paramount for predicting its reactivity, understanding its intermolecular interactions, and designing novel derivatives with tailored properties. This guide provides an in-depth analysis of the crystal structure of 1,6-Dibromo-2-naphthol, offering a detailed experimental protocol for its crystallization and a comprehensive discussion of its structural features for researchers, scientists, and professionals in drug development.

Synthesis and Purification of 1,6-Dibromo-2-naphthol

Prior to single crystal growth, the synthesis of high-purity 1,6-Dibromo-2-naphthol is essential. The compound is typically prepared through the bromination of β-naphthol.

Experimental Protocol: Synthesis

An established method for the synthesis involves the reaction of β-naphthol with elemental bromine in an organic solvent. An improved process describes carrying out this reaction at a controlled temperature of 40° to 60° C to enhance regioselectivity and minimize the formation of by-products.[2]

Single Crystal Growth of 1,6-Dibromo-2-naphthol Methanol Monosolvate

The key to obtaining a high-quality crystal structure lies in the meticulous growth of a single crystal suitable for X-ray diffraction analysis. The following protocol has been demonstrated to yield colorless, plate-like crystals of 1,6-Dibromo-2-naphthol as a methanol monosolvate.[1]

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve approximately 100 mg of purified 1,6-dibromo-2-naphthol in 2 ml of a solvent mixture consisting of 50% methanol and 50% hexanes.

-

Slow Evaporation: Allow the solution to stand undisturbed in a loosely covered container to permit slow evaporation of the solvents over a period of two weeks.

-

Crystal Formation: As the solvent evaporates, the concentration of the solute will gradually increase, leading to the formation of colorless, plate-like crystals.

-

Handling: It is crucial to note that the resulting crystals may be unstable when removed from their mother liquor and should be handled with care.[1]

Caption: Workflow for the single crystal growth of 1,6-Dibromo-2-naphthol methanol monosolvate.

Crystallographic Analysis and Structural Elucidation

The crystal structure of 1,6-Dibromo-2-naphthol methanol monosolvate has been determined by single-crystal X-ray diffraction.[1]

Data Collection and Refinement

Data for the structural analysis was collected on a Bruker APEXII CCD diffractometer at a temperature of 100 K using Mo Kα radiation. The structure was solved using SHELXS97 and refined with SHELXL97.[1]

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₁₀H₆Br₂O·CH₄O |

| Formula Weight | 334.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9971 (4) |

| b (Å) | 12.4705 (12) |

| c (Å) | 22.462 (2) |

| β (°) | 92.442 (1) |

| Volume (ų) | 1118.62 (19) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.036 |

| Weighted R-factor (wR(F²)) | 0.074 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online (2013), 69, o1149.[1]

Molecular and Crystal Structure Insights

The asymmetric unit of the crystal contains one molecule of 1,6-dibromo-2-naphthol and one molecule of methanol. The naphthol molecule is nearly planar, with a deviation of 0.069 (1) Å for all non-hydrogen atoms.[1]

Intermolecular Interactions: The Driving Forces of Crystal Packing

The crystal packing is stabilized by a network of non-covalent interactions, which are crucial for understanding the solid-state properties of the compound.

-

Hydrogen Bonding: The methanol molecule plays a key role in the crystal lattice, forming O—H⋯O hydrogen bonds with the hydroxyl group of the 1,6-dibromo-2-naphthol molecule. These interactions link the molecules into dimer-like arrangements.[1]

-

π–π Stacking: The planar naphthol rings engage in π–π stacking interactions, with a centroid-to-centroid distance of 3.676 (2) Å. This type of interaction is common in aromatic systems and contributes significantly to the stability of the crystal structure.[1]

-

Halogen Bonding (Br⋯Br Interactions): The crystal structure exhibits Br⋯Br interactions with distances of 3.480 (4) Å and 3.786 (1) Å. These halogen bonds further stabilize the three-dimensional network.[1]

Caption: Key intermolecular interactions stabilizing the crystal structure.

Implications for Drug Development and Materials Science

The detailed crystal structure of 1,6-dibromo-2-naphthol provides a foundational understanding for its application in various fields.

-

Rational Drug Design: Knowledge of the three-dimensional structure and the nature of intermolecular interactions allows for the rational design of new derivatives with improved binding affinities to biological targets. The hydrogen bonding capabilities and the potential for halogen bonding can be exploited in the design of novel pharmaceuticals.

-

Crystal Engineering: The understanding of the supramolecular assembly through hydrogen bonds, π–π stacking, and halogen interactions is crucial for crystal engineering. This knowledge can be applied to design new materials with desired properties, such as specific packing arrangements or tailored electronic characteristics.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 1,6-dibromo-2-naphthol. The detailed experimental protocols for synthesis and single crystal growth, coupled with a thorough analysis of the crystallographic data and intermolecular interactions, offer valuable insights for researchers in organic chemistry, medicinal chemistry, and materials science. The elucidated structure serves as a critical starting point for the future design and synthesis of novel compounds based on the 1,6-dibromo-2-naphthol scaffold.

References

Solubility of 1,6-Dibromo-2-naphthol in common organic solvents

An In-depth Technical Guide to the Solubility of 1,6-Dibromo-2-naphthol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,6-Dibromo-2-naphthol, a key intermediate in various synthetic applications, including pharmaceuticals and advanced materials. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes its known physicochemical properties with fundamental chemical principles to offer a robust theoretical solubility profile. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine precise solubility data. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic media to facilitate process development, formulation, and chemical synthesis.

Introduction: The Significance of 1,6-Dibromo-2-naphthol

1,6-Dibromo-2-naphthol is a halogenated derivative of 2-naphthol, a versatile building block in organic chemistry. The introduction of two bromine atoms onto the naphthalene core significantly alters its electronic properties, reactivity, and, crucially, its solubility. This compound serves as a precursor in the synthesis of more complex molecules, including dyes, pharmaceutical agents, and liquid crystal materials.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, designing effective purification strategies (such as crystallization), and developing formulations. A solvent that ensures complete dissolution at reaction temperature but allows for controlled precipitation upon cooling is often ideal. This guide provides the foundational knowledge to make such informed decisions.

Physicochemical Profile of 1,6-Dibromo-2-naphthol

The solubility of a compound is intrinsically linked to its physical and chemical properties. The table below summarizes the key physicochemical data for 1,6-Dibromo-2-naphthol, which forms the basis for predicting its solubility behavior.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₆Br₂O | [3][4] |

| Molar Mass | 301.96 g/mol | [3][4] |

| Appearance | Pink to purple or light brown crystalline powder | [3][5] |

| Melting Point | 105-107 °C | [3][5][6] |

| Boiling Point (Predicted) | 368.5 ± 22.0 °C | [3][5] |

| Density (Estimate) | ~1.75 g/cm³ | [3][5] |

| pKa (Predicted) | 6.94 ± 0.50 | [5] |

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

In the absence of extensive empirical data, we can predict the solubility of 1,6-Dibromo-2-naphthol by analyzing its molecular structure in the context of the "like dissolves like" principle. The molecule possesses a dual nature:

-

A large, nonpolar aromatic system: The naphthalene core, substituted with two bromine atoms, is large and hydrophobic. This region will interact favorably with nonpolar and moderately polar solvents through London dispersion forces.

-

A polar hydroxyl (-OH) group: This group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like alcohols.

This duality suggests that the solubility will be a balance between these competing characteristics. Solvents that can effectively solvate both the hydrophobic backbone and the polar functional group are likely to be most effective.

Disclaimer: The following table presents a predicted qualitative solubility profile based on first principles. This information is intended for guidance in solvent screening and must be confirmed by experimental measurement for any critical application.

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately to Highly Soluble | The hydroxyl group can form strong hydrogen bonds with the solvent, while the alkyl portion of the alcohol can interact with the naphthalene ring. |

| Isopropanol, n-Butanol | Moderately Soluble | Increased alkyl chain length of the solvent enhances interaction with the nonpolar core but may slightly hinder solvation of the hydroxyl group. | |

| Water | Insoluble to Very Sparingly Soluble | The large, hydrophobic dibromonaphthalene structure is expected to dominate, making it poorly soluble in water despite the presence of a hydroxyl group.[7][8] | |

| Acetic Acid | Soluble | The ability to hydrogen bond and its overall polarity make it a suitable solvent, as often used in the synthesis of related compounds.[1][9] | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Highly Soluble | These solvents have a significant dipole moment and can act as hydrogen bond acceptors for the compound's hydroxyl group, while their organic nature allows for good solvation of the aromatic core. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is less effective at solvating hydroxyl groups compared to other polar aprotic solvents. | |

| Dichloromethane (DCM), Chloroform | Soluble | These halogenated solvents are effective at dissolving aromatic compounds. Chloroform, in particular, can act as a weak hydrogen bond donor. Naphthol derivatives are known to be soluble in chloroform.[10] | |

| Nonpolar | Toluene, Benzene | Moderately Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the naphthalene ring system. |

| Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The high polarity mismatch between the hydroxyl group and the purely aliphatic solvent will likely result in poor solubility. |

Intermolecular Interactions Driving Solubility

The solubility of 1,6-Dibromo-2-naphthol is governed by the balance of intermolecular forces between the solute and the solvent. A successful dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to break the solute-solute and solvent-solvent interactions.

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,6-Dibromo-2-naphthol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. youtube.com [youtube.com]

- 10. EP0457184B1 - Naphthol derivatives, method for their preparation and use therefor - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1,6-Dibromo-2-naphthol: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of 1,6-Dibromo-2-naphthol, a key halogenated aromatic compound. Naphthol derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding their synthesis and properties is crucial for innovation. This document details the physicochemical properties, a robust synthesis protocol, comprehensive analytical characterization, and potential applications of 1,6-Dibromo-2-naphthol. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical principles and practical, field-proven methodologies.

Introduction to 1,6-Dibromo-2-naphthol

Naphthols, as naphthalene homologues of phenol, are a class of compounds extensively utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1][2] The introduction of halogen atoms, such as bromine, onto the naphthol skeleton can dramatically alter its electronic properties, reactivity, and biological activity. This modification makes halogenated naphthols valuable building blocks in organic synthesis.

1,6-Dibromo-2-naphthol is a specific disubstituted naphthol that serves as a precursor for more complex molecules, including 6-bromo-2-naphthol, an intermediate for certain pharmaceutically active compounds.[3][4] This guide provides a comprehensive overview of its synthesis from 2-naphthol (β-naphthol), elucidates its structural and spectral properties, and discusses its utility in further chemical transformations.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

2.1 IUPAC Name and Structure

-

IUPAC Name: 1,6-dibromonaphthalen-2-ol[5]

-

Structure:

Caption: 2D chemical structure of 1,6-Dibromo-2-naphthol.

2.2 Key Physicochemical Data

The essential properties of 1,6-Dibromo-2-naphthol are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source |

| Molecular Weight | 301.96 g/mol | [5] |

| Appearance | White to yellow or orange powder/crystal | [7] |

| Melting Point | 104.0 to 108.0 °C | [7][8] |

| Purity | >97.0% (GC) | [7][8] |

| Solubility | Soluble in simple alcohols, ethers, and chloroform | [1] |

Synthesis of 1,6-Dibromo-2-naphthol

The synthesis of 1,6-Dibromo-2-naphthol is typically achieved through the direct bromination of 2-naphthol. The regioselectivity of this reaction is governed by the principles of electrophilic aromatic substitution.

3.1 Principle and Mechanism: Electrophilic Aromatic Substitution

The hydroxyl (-OH) group of 2-naphthol is a strongly activating, ortho-, para-directing group. In the naphthalene ring system, the positions alpha to the other ring (C1 and C8) are generally more reactive. The hydroxyl group at C2 strongly activates the C1 (ortho) and C3 (ortho) positions. However, electrophilic attack at the C1 position is kinetically favored because the resulting carbocation intermediate (arenium ion) can be stabilized by resonance structures that preserve the aromaticity of the adjacent benzene ring.[9]

The second bromine atom adds to the other ring. The hydroxyl group also activates the C6 (para-equivalent) position, leading to the 1,6-disubstituted product.[10][11]

Caption: Workflow for the synthesis of 1,6-Dibromo-2-naphthol.

3.2 Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of 2-naphthol.[12][13]

Materials and Reagents:

-

2-Naphthol (β-naphthol)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Round-bottom flask with dropping funnel and reflux condenser

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 mole equivalent of 2-naphthol in glacial acetic acid (approx. 2.8 mL per gram of naphthol).

-

Bromine Addition: Prepare a solution of 2 mole equivalents of bromine in glacial acetic acid (approx. 0.3 mL per gram of bromine). Add this solution dropwise to the stirred naphthol solution. The reaction is exothermic; maintain gentle shaking and cooling as needed to control the evolution of hydrogen bromide gas.[12]

-

Reaction Completion: After the addition is complete, add water (approx. 0.7 mL per gram of initial naphthol) and heat the mixture to reflux briefly to ensure the bromination reaction goes to completion.[13]

-

Cooling & Precipitation: Allow the mixture to cool. The product, 1,6-Dibromo-2-naphthol, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold acetic acid and then with water to remove impurities and residual acid.

-

Drying: Dry the product thoroughly. For subsequent reactions like reduction, the crude product is often sufficiently pure.

3.3 Safety Precautions

-

Hazardous Chemicals: Bromine is highly corrosive, toxic, and volatile. Hydrogen bromide gas is also corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid/bromine-resistant gloves.[14]

-

Handling: Use caution when handling bromine and glacial acetic acid. An ice bath should be readily available to control the reaction temperature.

-

GHS Hazard Statements: 1,6-Dibromo-2-naphthol is classified as causing skin and serious eye irritation.[5]

Analytical Characterization and Quality Control

Verifying the identity and purity of the synthesized compound is a critical step. The following data provides a benchmark for quality control.

4.1 Spectroscopic Analysis

Spectroscopic data is essential for unambiguous structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule.[15]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the compound.[16][17]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and shows a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly 1:1 abundance). The expected molecular ion peak would be a cluster around m/z 300, 302, and 304.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, and C-Br stretches.

4.2 Data Summary Table

| Analysis Type | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene ring. |

| ¹³C NMR | Signals corresponding to the 10 unique carbon atoms in the naphthalene skeleton. |

| Mass Spec (EI) | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) confirming the presence of two bromine atoms. |

| IR (KBr) | Broad O-H stretch (~3200-3600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-Br stretch (< 700 cm⁻¹). |

Applications and Future Research Directions

1,6-Dibromo-2-naphthol is primarily valuable as a chemical intermediate.

5.1 Role as a Synthetic Intermediate

The primary application of 1,6-Dibromo-2-naphthol is as a precursor in the synthesis of 6-Bromo-2-naphthol.[12][18] This is achieved through a selective reduction (dehalogenation) reaction that removes the more reactive bromine atom at the C1 position, typically using tin (Sn) metal and hydrochloric acid.[13][18] 6-Bromo-2-naphthol is a key building block for various more complex molecules, including potential imaging agents for neurodegenerative diseases.

Caption: Synthetic utility of 1,6-Dibromo-2-naphthol.

5.2 Potential Biological and Material Science Applications

While less explored directly, the dibromonaphthol scaffold holds potential. Naphthalene derivatives are known to possess antimicrobial properties.[19] Furthermore, the bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of novel conjugated systems for materials science or complex scaffolds for drug discovery. Boron-containing naphthalene analogs, for instance, are being investigated for their therapeutic potential.[20]

Conclusion

1,6-Dibromo-2-naphthol is a foundational chemical intermediate whose synthesis and characterization are well-established. Its primary value lies in its role as a precursor to 6-bromo-2-naphthol and other functionalized naphthalene derivatives. The protocols and data presented in this guide offer a robust framework for its synthesis, verification, and further application in advanced scientific research, particularly in the fields of medicinal chemistry and organic materials development.

References

-

PubChem. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768. [Online] Available at: [Link]

-

ResearchGate. Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. [Online] Available at: [Link]

- Google Patents. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds.

-

PrepChem.com. Synthesis of 6-Bromo-2-naphthol. [Online] Available at: [Link]

-

SpectraBase. 1,6-Dibromo-2-naphthol - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

-

Organic Syntheses. 6-bromo-2-naphthol. [Online] Available at: [Link]

-

University of Glasgow. STUDIES IN 2-NAPHTHOL DERIVATIVES. [Online] Available at: [Link]

-

YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Online] Available at: [Link]

-

PubChemLite. 1,6-dibromo-2-naphthol (C10H6Br2O). [Online] Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). [Online] Available at: [Link]

-

PubChem. 1-Bromo-2-naphthol | C10H7BrO | CID 11316. [Online] Available at: [Link]

-

Wikipedia. 2-Naphthol. [Online] Available at: [Link]

-

National Institutes of Health. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Online] Available at: [Link]

-

Chemistry Stack Exchange. Mechanism of formation of 2-naphthol red dye (aka Sudan 1). [Online] Available at: [Link]

-

Slideshare. Synthesis of 1-Bromo-2-Naphthol. [Online] Available at: [Link]

-

National Institutes of Health. Regioselective Substitution of BINOL. [Online] Available at: [Link]

-

ACS Publications. Regioselective Substitution of BINOL. [Online] Available at: [Link]

-

American Chemical Society. Design, synthesis, properties and applications of novel boranol-containing naphthalene analogs. [Online] Available at: [Link]

-

ResearchGate. 1H NMR spectra of a α-naphthol and b CRF1 during degradation of.... [Online] Available at: [Link]

-

ResearchGate. NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. [Online] Available at: [Link]

-

National Institutes of Health. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. [Online] Available at: [Link]

-

University of Dundee Research Portal. Substituted Naphthols: Preparations, Applications, and Reactions. [Online] Available at: [Link]

Sources

- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1,6-Dibromo-2-naphthol | 16239-18-2 | TCI AMERICA [tcichemicals.com]

- 8. labproinc.com [labproinc.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. m.youtube.com [m.youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. 1,6-Dibromo-2-naphthol(16239-18-2) 1H NMR spectrum [chemicalbook.com]

- 16. 1,6-Dibromo-2-naphthol(16239-18-2) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. prepchem.com [prepchem.com]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. Design, synthesis, properties and applications of novel boranol-containing naphthalene analogs - American Chemical Society [acs.digitellinc.com]

Molecular weight and formula of 1,6-Dibromo-2-naphthol

An In-depth Technical Guide to 1,6-Dibromo-2-naphthol: Synthesis, Characterization, and Applications

Introduction

1,6-Dibromo-2-naphthol is a halogenated derivative of 2-naphthol (or β-naphthol) that serves as a critical intermediate in organic synthesis. Its strategic pattern of bromination makes it a valuable precursor for the synthesis of various substituted naphthalenes, which are core structures in many pharmaceutically active compounds and functional materials. This guide provides a comprehensive overview of 1,6-Dibromo-2-naphthol, detailing its chemical and physical properties, established synthesis protocols, analytical characterization methods, and key applications, particularly within the realm of drug development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application in a research setting. The molecular formula of 1,6-Dibromo-2-naphthol is C₁₀H₆Br₂O.[1][2][3] Its structure consists of a naphthalene ring system substituted with a hydroxyl group at the 2-position and bromine atoms at the 1- and 6-positions.

Table 1: Physicochemical Properties of 1,6-Dibromo-2-naphthol

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂O |

| Molecular Weight | 301.965 g/mol [1][2] |

| CAS Number | 16239-18-2[1] |

| Appearance | Crystalline powder, pink to purple or light brown[4][5] |

| Melting Point | 105-107 °C[4][5] |

| Boiling Point (Predicted) | 368.5 ± 22.0 °C[4][5] |

| Density (Rough Estimate) | 1.7523 g/cm³[4][5] |

| pKa (Predicted) | 6.94 ± 0.50[4][5] |

| InChIKey | VKESFYLPKHQOOA-UHFFFAOYSA-N[6] |

Part 2: Synthesis and Purification

The primary and most established method for preparing 1,6-Dibromo-2-naphthol is through the direct electrophilic bromination of 2-naphthol.[4][7] The hydroxyl group of 2-naphthol is an activating ortho-, para-director. The initial bromination occurs at the highly reactive 1-position (ortho to the hydroxyl group). A second bromination then occurs at the 6-position of the naphthalene ring.

Experimental Protocol: Synthesis of 1,6-Dibromo-2-naphthol

This protocol is adapted from established procedures for the bromination of 2-naphthol.[8][9] The causality for using acetic acid as a solvent is its ability to dissolve 2-naphthol and polar nature, which can stabilize the charged intermediates in the electrophilic aromatic substitution reaction.

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Water

Procedure:

-

Dissolution: Dissolve 2-naphthol (1 equivalent) in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Bromine Addition: Prepare a solution of bromine (approximately 2.1 - 2.2 equivalents) in glacial acetic acid. Add this solution dropwise to the stirring 2-naphthol solution at room temperature. The reaction is exothermic, and hydrogen bromide gas will evolve; therefore, the procedure must be conducted in a well-ventilated fume hood.

-

Reaction Completion: After the addition is complete, stir the mixture for a short period (e.g., 30 minutes) to ensure the reaction goes to completion. Gentle heating can be applied to finalize the bromination.[8]

-

Precipitation: Add a small amount of water to the reaction mixture. This decreases the solubility of the organic product, causing the 1,6-Dibromo-2-naphthol to precipitate out of the solution.[8]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove residual acetic acid and inorganic byproducts.

-

Drying: Dry the product, an off-white or pinkish solid, in a vacuum oven or air-dry. The crude product is often of sufficient purity for subsequent steps, such as reductive debromination.

Diagram: Synthesis Workflow of 1,6-Dibromo-2-naphthol

Caption: Workflow for the synthesis of 1,6-Dibromo-2-naphthol.

Part 3: Spectroscopic Characterization

To confirm the identity and purity of synthesized 1,6-Dibromo-2-naphthol, several spectroscopic techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons remaining on the naphthalene ring. The chemical shifts and coupling patterns are characteristic of the 1,6-disubstitution pattern.[6]

-

¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the ten carbon atoms of the naphthalene core. The carbons bonded to the bromine atoms and the hydroxyl group exhibit characteristic downfield shifts.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A key feature is the characteristic isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br), which results in a distinctive M, M+2, and M+4 peak cluster.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl group. Absorptions in the aromatic C-H and C=C regions will also be present.

Part 4: Applications in Drug Development and Research

1,6-Dibromo-2-naphthol is not typically an end-product but rather a versatile intermediate. Its primary utility lies in its selective transformation into other valuable compounds.

Key Intermediate for 6-Bromo-2-naphthol

The most significant application of 1,6-Dibromo-2-naphthol is its role as a precursor to 6-bromo-2-naphthol.[7][11][12] The bromine atom at the 1-position is sterically hindered and more reactive, allowing for its selective removal (reductive debromination) while leaving the bromine at the 6-position intact.

Protocol: Reductive Debromination to 6-Bromo-2-naphthol

This protocol is based on established literature procedures, such as reduction with tin and hydrochloric acid.[11][12]

-

Setup: To a round-bottom flask containing 1,6-Dibromo-2-naphthol (1 equivalent), add ethanol and concentrated hydrochloric acid.

-

Reduction: Add tin metal (Sn) in portions to the mixture.[11]

-

Reflux: Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.[11]

-

Isolation: Cool the solution and decant it from any unreacted tin. Concentrate the solution and pour it into ice water to precipitate the product.

-

Purification: Collect the crude 6-bromo-2-naphthol by filtration. Further purification can be achieved by recrystallization.[11]

6-Bromo-2-naphthol is a key building block for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen after subsequent methylation and carboxylation steps.[4]

Diagram: Synthetic Utility of 1,6-Dibromo-2-naphthol

Caption: Role of 1,6-Dibromo-2-naphthol as a key intermediate.

Other Applications

-

Peroxidase Enhancer: It has been shown to act as a peroxidase enhancer in certain oxidation reactions.[13]

-

Chemiluminescent Assays: The compound is used to stabilize two-component systems for chemiluminescent assays in immunodiagnostics.[13]

-

General Research: As a member of the naphthol family, it is explored in the synthesis of novel compounds with potential bioactivity, building on the established importance of the naphthol scaffold in medicinal chemistry.[13][14]

Part 5: Safety and Handling

1,6-Dibromo-2-naphthol requires careful handling due to its hazardous properties.

Hazard Identification:

-

Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][15][16]

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][5] Keep away from strong oxidizing agents.[15]

-

Disposal: Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[15]

Conclusion

1,6-Dibromo-2-naphthol is a compound of significant synthetic utility. While its direct applications are limited, its role as a precisely functionalized intermediate for producing high-value chemicals, particularly in the pharmaceutical industry, is well-established. Its straightforward synthesis from 2-naphthol and its selective reactivity make it an indispensable tool for organic chemists and drug development professionals aiming to construct complex naphthalene-based molecules. Proper understanding of its synthesis, characterization, and safe handling is paramount to leveraging its full potential in a research and development setting.

References

-

ChemSynthesis. (2024). 1,6-dibromo-2-naphthol. Retrieved from [Link]

-

ChemBK. (2024). 1,6-Dibromo-2-naphthalenol. Retrieved from [Link]

- Google Patents. (1995). US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds.

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

-

LookChem. (n.d.). 1,6-Dibromo-2-naphthol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthol, 1,6-dibromo-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]

-

YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Retrieved from [Link]

- Google Patents. (2000). EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

SpectraBase. (n.d.). 1,6-Dibromo-2-naphthol [13C NMR]. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,6-dibromo-2-naphthol (C10H6Br2O). Retrieved from [Link]

-

NIH - PMC. (2013). 1,6-Dibromonaphthalen-2-ol methanol monosolvate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1,6-Dibromo-2-naphthol. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthol based drugs/bioactive compounds. Retrieved from [Link]

-

BAC Reports. (2025). 1,6-Dibromo-2-naphthol (CAS 16239-18-2) Market Research Report 2025. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1,6-DIBROMO-2-NAPHTHOL | VSNCHEM [vsnchem.com]

- 3. 1,6-Dibromo-2-naphthol|lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. 1,6-Dibromo-2-naphthol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1,6-Dibromo-2-naphthol(16239-18-2) 1H NMR [m.chemicalbook.com]

- 7. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1,6-Dibromonaphthalen-2-ol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Risk Mitigation of 1,6-Dibromo-2-naphthol for Research & Development Applications

Section 1: Introduction & Core Hazard Profile

1,6-Dibromo-2-naphthol (CAS No. 16239-18-2) is a brominated aromatic compound utilized as an intermediate and building block in various organic synthesis applications, including the development of novel pharmaceutical agents and advanced materials.[1] Its poly-halogenated naphtholic structure necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the health and safety risks associated with its handling, storage, and disposal.

The primary hazards, as defined by the Globally Harmonized System (GHS), establish the foundation for all subsequent safety protocols.[2][3] The compound is classified as a Warning -level hazard and presents a triad of primary risks upon exposure:

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3]

-

Serious Eye Irritation (Category 2): Causes significant eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled.[2][3]

A foundational understanding of these risks is critical for implementing the engineering controls, personal protective equipment (PPE), and handling procedures detailed herein.

Section 2: Toxicological & Physicochemical Properties

A comprehensive risk assessment begins with a quantitative understanding of the compound's properties. While extensive toxicological data is limited, the available information, combined with its physical characteristics, dictates the necessary safety precautions.[2]

Table 1: Physicochemical Properties of 1,6-Dibromo-2-naphthol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16239-18-2 | [2][4][5] |

| Molecular Formula | C₁₀H₆Br₂O | [3][6] |

| Molecular Weight | 301.96 g/mol | [3][6] |

| Appearance | Pink to purple or light brown powder | [1][3][4] |

| Melting Point | 105-108 °C | [4][5][7] |

| Boiling Point | 368.5 ± 22.0 °C (Predicted) |[1][4] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2][3] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |[2][3] |

Table 3: Summary of Toxicological Data

| Metric | Value | Remarks | Source(s) |

|---|---|---|---|

| Acute Toxicity | Intraperitoneal LDLo (mouse) = 500 mg/kg | LDLo (Lethal Dose Low) is the lowest dose reported to cause death. | [3][8] |

| Overall Status | The toxicological properties have not been fully investigated. | This data gap necessitates a cautious approach, treating the compound with a high degree of care. |[2] |

Section 3: Risk Assessment & The Hierarchy of Controls

Effective safety management transcends mere reliance on PPE. A systematic application of the hierarchy of controls ensures that risks are mitigated at the most effective level. This methodology prioritizes inherent safety in the experimental design.

-

Elimination/Substitution: The most effective control. In the context of drug development, if a less hazardous intermediate can be used without compromising the synthetic route, it should be considered. However, assuming 1,6-dibromo-2-naphthol is essential, the subsequent controls are mandatory.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For 1,6-dibromo-2-naphthol, they are the most critical line of defense.

-